molecular formula C22H30N6O B2540858 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034412-21-8

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Katalognummer B2540858
CAS-Nummer: 2034412-21-8
Molekulargewicht: 394.523
InChI-Schlüssel: QJUDFDBUKMBDAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide" is a complex molecule that may be related to various quinoline and indazole derivatives. These types of compounds have been studied for their potential pharmacological activities, including inotropic effects on the heart and anti-proliferative effects against cancer cell lines.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and the use of peptide coupling agents. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides was achieved by evaluating their inotropic activity, which is a measure of the force of heart muscle contractions . Another related synthesis involved the creation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids using substituted N-phenyl piperazines and piperidines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including crystallography. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was elucidated to understand its antitumor activity . This suggests that similar structural analysis techniques could be applied to determine the molecular structure of "N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include condensation and cyclization. For instance, the synthesis of the indazole derivative mentioned earlier involved amination and cyclization steps . These reactions are crucial for forming the heterocyclic structures that are characteristic of these molecules. The chemical reactions for the compound would likely involve similar strategies to build the quinazolin and indazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized in the context of their pharmacological potential. For example, the inotropic activity of certain quinoline derivatives was measured to assess their ability to increase heart muscle contraction strength . Additionally, the anti-proliferative activity of quinoline derivatives was evaluated against various cancer cell lines, and their potency was quantified using GI50 values . These properties are indicative of the compound's potential as a therapeutic agent and would be important to analyze for "N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide" as well.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A study by Cann et al. (2012) describes the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist through a convergent, stereoselective, and economical synthesis. This research highlights the importance of enantioselective processes in the preparation of pharmacologically relevant compounds, potentially applicable to the synthesis of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Cann et al., 2012).

Heterocyclic Carboxamides as Antipsychotic Agents

Research by Norman et al. (1996) explored heterocyclic analogues of a known antipsychotic agent, evaluating their potential as antipsychotic agents. These compounds were assessed for their binding to dopamine and serotonin receptors, indicating the role of heterocyclic carboxamides in the development of treatments for psychiatric conditions. This approach could be relevant to understanding the pharmacological potential of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Norman et al., 1996).

NK1 Receptor Ligands

Giuliani et al. (2011) discussed the development of NK1 receptor ligands based on a 4-phenylpyridine moiety, aiming at producing compounds with lower molecular weight or higher hydrophilicity. This study exemplifies the exploration of ligands for specific receptor targets, which could be applicable to the design and synthesis of related compounds, including N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Giuliani et al., 2011).

Antibacterial and Anticancer Evaluation

Bondock and Gieman (2015) synthesized and evaluated the antibacterial and anticancer activities of new heterocyclic compounds, highlighting the significance of structural modifications in enhancing biological activity. This research underscores the potential of heterocyclic compounds in therapeutic applications, which may extend to compounds like N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Bondock & Gieman, 2015).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Eigenschaften

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-14-23-18-8-4-3-7-17(18)21(24-14)28-12-10-15(11-13-28)25-22(29)20-16-6-2-5-9-19(16)26-27-20/h15H,2-13H2,1H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUDFDBUKMBDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NNC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.